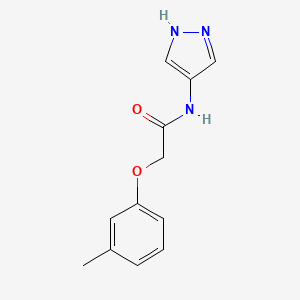
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the m-Tolyloxy Group: This step involves the reaction of the pyrazole intermediate with m-tolyl alcohol or its derivatives in the presence of a suitable catalyst.
Acetamide Formation: The final step includes the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the m-tolyloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the acetamide group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the m-tolyloxy group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acidic or basic catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The m-tolyloxy group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
n-(1h-Pyrazol-4-yl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
n-(1h-Pyrazol-4-yl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a tolyloxy group.
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
- The specific arrangement of the pyrazole ring and the m-tolyloxy group in n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide may confer unique biological activities and chemical properties compared to its analogs.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-3-2-4-11(5-9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
ZBKXRENCEUWATR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


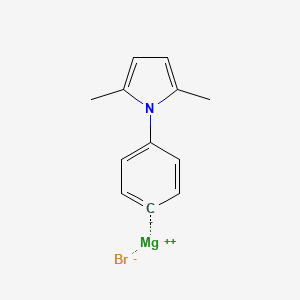
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
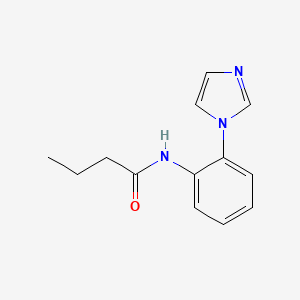
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
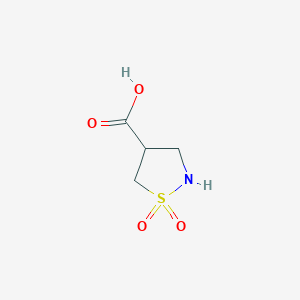
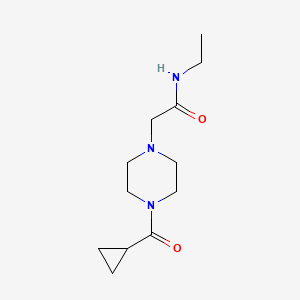
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
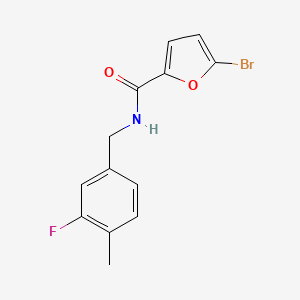
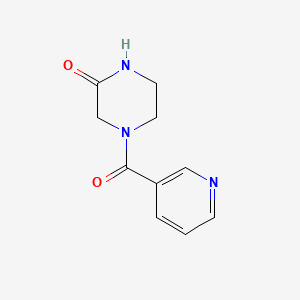
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)

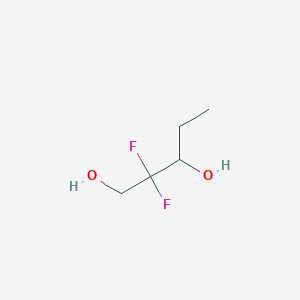
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
